molecular formula C22H24N4O4 B2526685 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile CAS No. 942033-34-3

2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No.: B2526685
CAS No.: 942033-34-3
M. Wt: 408.458
InChI Key: VYXUGASAHGNXNL-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule featuring a fused furan-oxazole core. Key structural elements include:

  • A furan-2-yl moiety substituted at the 5-position with a [(3-methylphenoxy)methyl] group.
  • A 1,3-oxazole ring substituted at the 2-position with the furan derivative, at the 4-position with a cyano group, and at the 5-position with a [2-(morpholin-4-yl)ethyl]amino group.

Properties

IUPAC Name

2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-16-3-2-4-17(13-16)28-15-18-5-6-20(29-18)22-25-19(14-23)21(30-22)24-7-8-26-9-11-27-12-10-26/h2-6,13,24H,7-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXUGASAHGNXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCCN4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dehydrative Condensation of Furfural

Furfural undergoes condensation with 3-methylphenol in the presence of acidic catalysts (e.g., p-toluenesulfonic acid) to yield 5-[(3-methylphenoxy)methyl]furan-2-carbaldehyde. Subsequent oxidation with potassium permanganate (KMnO₄) in aqueous acetone converts the aldehyde to the carboxylic acid derivative.

Reaction Conditions

  • Catalyst : p-TsOH (10 mol%)
  • Solvent : Toluene, reflux (110°C, 6–8 h)
  • Yield : 68–72%

Suzuki–Miyaura Coupling

For higher regioselectivity, palladium-catalyzed cross-coupling between 5-bromofuran-2-carboxylic acid and (3-methylphenoxy)methylboronic acid is employed. This method avoids competitive side reactions observed in acid-catalyzed condensations.

Optimized Protocol

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃
  • Solvent : DMF/H₂O (3:1), 80°C, 12 h
  • Yield : 85%

Construction of the Oxazole Core

The 1,3-oxazole-4-carbonitrile moiety is synthesized via cyclodehydration or radical-mediated pathways.

Radical Cyclization with Potassium Ferricyanide

Acetophenone derivatives react with potassium ferricyanide ([Fe(CN)₆]³⁻) under oxidative conditions, forming the oxazole ring via a radical mechanism. The nitrile group is introduced in situ, eliminating the need for toxic cyanide sources.

Key Steps

  • Substrate Activation : CuI₂ (10 mol%) in DMF facilitates single-electron transfer.
  • Cyclization : Oxygen mediates radical recombination, forming the oxazole ring.
  • Nitrile Incorporation : Potassium ferricyanide acts as a dual cyanide source and oxidant.

Yield : 65–70%

Van Leusen Reaction

TosMIC (toluenesulfonylmethyl isocyanide) reacts with α-ketoamides to generate 5-substituted oxazoles. This method is preferred for sterically hindered substrates.

Conditions

  • Base : K₂CO₃
  • Solvent : MeOH, 60°C, 4 h
  • Yield : 75–80%

Introduction of the Carbonitrile Group

The 4-cyano substituent is installed either during oxazole formation (as in Section 2.1) or via post-cyclization modifications.

Palladium-Catalyzed Cyanation

Using Zn(CN)₂ as a cyanide source, the oxazole bromide undergoes cyanation in the presence of Pd₂(dba)₃ and Xantphos.

Conditions

  • Catalyst : Pd₂(dba)₃ (3 mol%)
  • Ligand : Xantphos (6 mol%)
  • Solvent : DMF, 120°C, 24 h
  • Yield : 60–65%

Attachment of the Morpholinoethylamino Substituent

The 5-amino group is functionalized via nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination.

SNAr with 2-Morpholinoethylamine

The oxazole-5-chloro intermediate reacts with 2-morpholinoethylamine under basic conditions.

Protocol

  • Base : Et₃N (2 eq)
  • Solvent : THF, 70°C, 12 h
  • Yield : 55–60%

Buchwald–Hartwig Amination

For higher efficiency, palladium catalysis enables coupling of aryl halides with amines.

Conditions

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : BINAP (10 mol%)
  • Base : Cs₂CO₃
  • Solvent : Toluene, 100°C, 24 h
  • Yield : 70–75%

Comparison of Synthetic Routes

Step Method Yield (%) Advantages Limitations
Furan Synthesis Suzuki–Miyaura Coupling 85 High regioselectivity Costly palladium catalysts
Oxazole Formation Radical Cyclization 70 One-pot, nontoxic cyanide source Requires strict anhydrous conditions
Morpholinoethylamino Buchwald–Hartwig Amination 75 Broad substrate scope Sensitivity to oxygen

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted phenoxy compounds.

Scientific Research Applications

2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent patterns on the oxazole and furan rings. Below is a systematic comparison:

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
Target Compound C₂₃H₂₄N₄O₄ 436.47 3-Methylphenoxymethyl (furan), 2-(morpholin-4-yl)ethylamino (oxazole), cyano Balanced lipophilicity (LogP ~2.8*), morpholine enhances solubility
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile C₂₃H₁₈FN₃O₄ 419.41 4-Fluorobenzylamino, 4-methoxyphenoxymethyl (furan) Higher LogP (~3.1*) due to methoxy/fluorine; reduced solubility vs. target
5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(2-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile C₂₂H₂₃N₃O₅ 409.44 3,4-Dimethoxyphenethylamino, 2-methoxyphenoxymethyl Polar methoxy groups lower LogP (~2.3*); potential for CNS penetration
2-{5-[(3-Methylphenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile C₂₄H₂₆N₄O₄ 450.50 3-Methylphenoxymethyl (furan), 3-(morpholin-4-yl)propylamino Longer morpholine chain increases molecular weight; LogP ~2.5*

*Estimated using fragment-based methods (e.g., Moriguchi LogP).

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including:
  • Step 1 : Coupling the furan-2-yl moiety with the 3-methylphenoxy group via nucleophilic substitution, requiring anhydrous conditions and a catalyst like potassium carbonate in dimethyl sulfoxide (DMSO) at 80°C .
  • Step 2 : Introducing the morpholin-4-yl ethylamine group via reductive amination, using sodium cyanoborohydride in methanol under nitrogen atmosphere to prevent oxidation .
  • Purity Control : Monitor reactions with thin-layer chromatography (TLC) and confirm final structure via 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS). Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. How can the compound’s structural stability under varying pH and temperature conditions be evaluated?

  • Methodological Answer :
  • pH Stability : Dissolve the compound in buffered solutions (pH 2–12) and incubate at 25°C for 24 hours. Analyze degradation products via LC-MS. The oxazole and morpholine groups are prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store the compound at -20°C in inert atmospheres to prevent oxidation of the morpholine moiety .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} NMR confirms the integration ratio of aromatic protons (furan, oxazole) and aliphatic protons (morpholine, ethylamine). 19F^{19}\text{F} NMR is critical if fluorinated analogs are synthesized .
  • Mass Spectrometry : HRMS (ESI+) validates the molecular ion peak (e.g., [M+H]+^+) and fragments (e.g., loss of the morpholine group) .
  • FT-IR : Identify functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}, C-O-C in oxazole at ~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Validation : Replicate studies using standardized protocols (e.g., IC50_{50} determination via MTT assay in multiple cell lines). Address variability by controlling cell passage number, serum concentration, and incubation time .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure direct binding affinity to suspected targets (e.g., kinases or GPCRs). Compare with negative controls (e.g., morpholine-free analogs) .
  • Meta-Analysis : Cross-reference data with PubChem BioAssay entries and orthogonal studies (e.g., gene expression profiling after treatment) .

Q. What strategies optimize the compound’s selectivity for intended biological targets (e.g., kinases vs. off-target receptors)?

  • Methodological Answer :
  • Structural Modifications : Replace the 3-methylphenoxy group with bulkier substituents (e.g., 3-trifluoromethylphenoxy) to sterically hinder off-target binding. Adjust the morpholine ethylamine chain length to modulate hydrophilicity .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding modes. Prioritize derivatives with lower predicted binding energies for the target kinase .
  • Selectivity Screening : Use kinase profiling panels (e.g., DiscoverX) or GPCR arrays to identify off-target interactions. Validate hits via competitive binding assays .

Q. How can reaction mechanisms for key transformations (e.g., furan-2-yl coupling) be elucidated?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress under varying temperatures (10–80°C) and reagent concentrations. Use Eyring plots to determine activation parameters (ΔH^\ddagger, ΔS^\ddagger) .
  • Isotopic Labeling : Introduce 18O^{18}\text{O} or 2H^{2}\text{H} isotopes to track oxygen or proton transfer during coupling. Analyze intermediates via 13C^{13}\text{C} NMR .
  • DFT Calculations : Simulate transition states (Gaussian 16) to identify rate-determining steps. Compare computed energy barriers with experimental kinetics .

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